REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH2:7]([SH:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][N:16]([CH3:26])[C:17]([C:19]1[C:20](Cl)=[N:21][CH:22]=[CH:23][CH:24]=1)=[O:18].O>CN(C)C=O>[CH3:15][N:16]([CH3:26])[C:17]([C:19]1[C:20]([S:14][CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:21][CH:22]=[CH:23][CH:24]=1)=[O:18] |f:0.1|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
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Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
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CN(C(=O)C=1C(=NC=CC1)Cl)C
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
|
CUSTOM
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Details
|
stirred at this temperature for 15 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After addition
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then re-cooled to 0° C.
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Type
|
TEMPERATURE
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Details
|
After an exotherm to 50° C., the mixture was heated at 80° C. for 1.5 hour
|
Duration
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1.5 h
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Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
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Details
|
extracted with ether
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Type
|
WASH
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Details
|
The combined organic extracts were washed twice with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
brine and dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
Concentration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1C(=NC=CC1)SCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |